3-Ethoxypyridin-2-amine
Overview
Description
3-Ethoxypyridin-2-amine is a chemical compound that is part of the pyridine family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 3-ethoxypyridin-2-amine, they do provide insights into related compounds and their synthesis, which can be informative for understanding the synthesis and properties of 3-ethoxypyridin-2-amine.
Synthesis Analysis
The synthesis of related ethoxypyridine derivatives has been explored in several studies. For instance, the synthesis of 2-ethoxy-3-pyridylboronic acid is achieved on a large scale via a directed ortho-metalation reaction on 2-ethoxypyridine . Another study describes the synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine derivatives using ethanol as a weak nucleophilic reagent in the presence of NaOH, without the need for strong base catalysts . These methods highlight the potential for synthesizing 3-ethoxypyridin-2-amine through similar approaches, possibly involving the functionalization of the pyridine ring at the appropriate positions.
Molecular Structure Analysis
The molecular structure of ethoxypyridine derivatives can be complex, as evidenced by the X-ray crystal structure of 2-ethoxy-3-pyridylboronic acid, which shows intramolecular and intermolecular bonding involving the boronic acid group . Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
The chemical reactivity of ethoxypyridine derivatives is demonstrated through various reactions. For example, the amination of bromo-derivatives of ethoxypyridine has been studied, revealing the formation of 2-amino-4-ethoxypyridine as a chief product . This suggests that similar amination reactions could be applicable for the synthesis of 3-ethoxypyridin-2-amine.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-ethoxypyridin-2-amine are not directly discussed in the provided papers, the properties of similar compounds can offer insights. For instance, the synthesis and structural elucidation of 5-amino-2-methoxypyridine ester amide of squaric acid ethyl ester reveal its potential for nonlinear optical (NLO) applications . This indicates that 3-ethoxypyridin-2-amine could also possess interesting physical and chemical properties worthy of investigation.
Scientific Research Applications
Synthesis and Reaction Mechanisms
Amination of Bromo-Derivatives
3-Ethoxypyridin-2-amine has been used in the study of amination reactions of bromo-derivatives of pyridines. This research provides insight into the mechanisms of these reactions and the formation of various pyridine derivatives (Pieterse & Hertog, 2010).
Rearrangements in Aminations
Studies have shown the occurrence of rearrangements during the amination of halopyridines, possibly involving pyridyne intermediates. This includes the synthesis of 2-amino-4-ethoxypyridine (Pieterse & Hertog, 2010).
Chemical Synthesis and Applications
Synthesis of Pyridine Derivatives
Efficient synthesis methods have been developed for 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine derivatives, highlighting the role of 3-ethoxypyridin-2-amine in the preparation of complex chemical structures (Wang et al., 2013).
Herbicidal Activity
Some derivatives of ethoxypyridines, synthesized using 3-ethoxypyridin-2-amine, have been explored for their herbicidal activity. This research opens up potential agricultural applications (Wang, Sun, & Huang, 2004).
Analytical Chemistry and Material Science
Density Functional Theory (DFT) Studies
The gas-phase thermal decomposition kinetics of 2-ethoxypyridine into 2-pyridone has been analyzed using DFT methods, providing insights into the elimination reaction mechanisms (Márquez, Córdova, & Chuchani, 2012).
Water-Soluble Polysiloxanes
Research into hyperbranched polysiloxanes containing primary amine groups, synthesized from compounds like 3-ethoxypyridin-2-amine, has been conducted. These materials exhibit unique properties such as blue fluorescence emission, useful in various applications (Niu et al., 2016).
Safety And Hazards
According to the safety data sheet, 3-Ethoxypyridin-2-amine is classified as having acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity, single exposure; respiratory tract irritation, and specific target organ toxicity - repeated exposure . It is harmful if swallowed and may cause respiratory irritation .
properties
IUPAC Name |
3-ethoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJVXZBTTFDZDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343007 | |
Record name | 3-ethoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxypyridin-2-amine | |
CAS RN |
10006-74-3 | |
Record name | 3-ethoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20343007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxypyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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